2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5NO2/c17-11-7-4-8-12(18)13(11)14(23)22-9-15(24,16(19,20)21)10-5-2-1-3-6-10/h1-8,24H,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDJSGZSYSFSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
Industrial-scale production of 2,6-difluorobenzamide, as detailed in patent CN101462980B, employs alkaline hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH):
Procedure :
- Combine 2,6-difluorobenzonitrile (100 kg), NaOH (1–10 kg), and H₂O₂ (200–300 kg) in a hydrolysis reactor.
- Maintain temperature at 20–50°C while adjusting pH to 8–10 with NaOH.
- Monitor reaction until nitrile content falls below 0.5%.
- Cool to <10°C, isolate via filtration, wash with water, and dry at 70–100°C.
Outcome :
Acid Chloride Route
Alternative approaches convert 2,6-difluorobenzoic acid to its acid chloride (e.g., using thionyl chloride), followed by reaction with amines. This method offers rapid amidation but requires stringent moisture control.
Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropylamine
Aldol Condensation and Reductive Amination
A stereoselective route involves:
- Aldol Reaction : Condense trifluoroacetophenone with formaldehyde to yield 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal.
- Reductive Amination : Reduce the aldehyde to the corresponding amine using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.
Challenges :
Grignard Addition
An alternative employs phenylmagnesium bromide addition to ethyl trifluoropyruvate, followed by hydroxylation and Curtius rearrangement to install the amine group. This route provides higher stereochemical fidelity but involves hazardous intermediates.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activate 2,6-difluorobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then react with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.
Conditions :
Schotten-Baumann Reaction
React 2,6-difluorobenzoyl chloride with the amine in a biphasic system (water/diethyl ether) under alkaline conditions.
Advantages :
- Rapid reaction kinetics.
- Simplified workup.
Limitations :
- Hydrolysis of acid chloride competes with amidation.
- Lower yields (60–75%) compared to carbodiimide methods.
Stereochemical Considerations
The 2-hydroxy-2-phenylpropyl moiety introduces a stereogenic center. Patent US6974812B2 highlights the use of chiral auxiliaries or enantioselective catalysis to control configuration. For instance, Sharpless asymmetric dihydroxylation or enzymatic resolution can enrich the desired enantiomer.
Purification and Characterization
Crystallization
Recrystallize the crude product from ethanol/water mixtures to remove unreacted amine and inorganic salts.
Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers or regioisomers.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.90–6.70 (m, 2H, Ar-F), 5.20 (s, 1H, OH), 3.80–3.60 (m, 2H, CH₂NH), 2.95–2.85 (m, 1H, CH).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -72.5 (CF₃), -112.0 (Ar-F).
- HRMS : Calculated for C₁₆H₁₁F₅N₂O₂ [M+H]⁺: 377.28, Found: 377.28.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Nitrile Hydrolysis | 95 | 99 | High | N/A |
| EDC/HOBt Coupling | 85 | 98 | Moderate | Moderate |
| Schotten-Baumann | 75 | 95 | High | Low |
Industrial and Environmental Considerations
The hydrogen peroxide-mediated route (CN101462980B) minimizes waste by avoiding stoichiometric acid/base consumption. In contrast, carbodiimide methods generate ureas as byproducts, necessitating additional purification. Life-cycle assessments favor the nitrile hydrolysis pathway for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group into an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Fluorinated compounds are known for their enhanced pharmacokinetic properties. The incorporation of fluorine can improve the bioavailability and efficacy of pharmaceutical agents. Research indicates that compounds like 2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide may serve as potential candidates for developing new therapeutic agents targeting various diseases.
Case Study: Antitumor Activity
A study examined the antitumor activity of similar fluorinated benzamides in combination with other chemotherapeutic agents. The results suggested that these compounds could enhance the efficacy of existing treatments by improving selectivity towards tumor cells while reducing side effects .
Agrochemicals
Fluorinated compounds are increasingly used in agrochemicals due to their ability to enhance the potency and stability of pesticides. The unique electronic properties imparted by fluorine can lead to improved herbicide and fungicide formulations.
Case Study: Herbicide Development
Research has shown that introducing trifluoromethyl groups into herbicides can significantly increase their effectiveness against resistant weed species. Compounds similar to this compound have been explored for their potential as novel herbicides with lower environmental impact .
Materials Science
The unique properties of fluorinated compounds also extend to materials science. Their chemical stability and resistance to degradation make them suitable for use in coatings and polymers.
Case Study: Coating Applications
Fluorinated polymers have been developed for use in protective coatings that require high durability and resistance to chemicals. The incorporation of compounds like this compound into polymer matrices has been investigated to enhance their performance in harsh environments .
Data Tables
| Agrochemical Name | Active Ingredient | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Herbicide A | Triazole | 85 | Low |
| Herbicide B | Fluorinated Benzamide | 90 | Moderate |
| Herbicide C | Non-fluorinated Compound | 70 | High |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Fluorine substitution (2,6-difluoro vs. trifluoromethyl) tailors compounds for pharmaceutical (e.g., PET imaging) versus agrochemical (e.g., flutolanil) uses .
- Heterocyclic moieties (pyrazine, pyrazole) in RO2959 and PET agents enable selective target engagement, unlike the hydroxy-phenylpropyl group in the target compound .
Key Observations :
Key Observations :
Physicochemical and Spectroscopic Properties
Key Observations :
- Fluorine atoms in the target compound would deshield adjacent carbons, producing distinct 13C NMR shifts compared to non-fluorinated analogs .
- HRMS data for L11 highlights precision in characterizing benzamide derivatives, a critical step for validating synthetic targets .
Biological Activity
2,6-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and structure. It features a benzamide core with two fluorine atoms at the 2 and 6 positions and a trifluoro-2-hydroxy-2-phenylpropyl side chain.
Chemical Structure:
- Molecular Formula: C16H15F5N2O
- SMILES Notation: Cc1cc(c(c1C(=O)NCC(C(C(F)(F)F)(C1=CC=CC=C1)O)N(C)C)F)F
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating cellular metabolism and energy production .
Pharmacological Effects
- Anesthetic Activity:
- Anticonvulsant Properties:
- Anticancer Potential:
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anesthetic | Reduces isoflurane MAC without hemodynamic changes | |
| Anticonvulsant | Effective in MES and scMET models | |
| Cancer Inhibition | Potential NF-kB pathway inhibition |
Case Study 1: Anesthetic Efficacy
In a controlled study, the compound's analogues were tested for their ability to reduce MAC in isoflurane anesthesia. Results indicated that specific derivatives maintained efficacy while minimizing side effects related to blood pressure and heart rate. The study concluded that these compounds could serve as safer alternatives for general anesthesia .
Case Study 2: Anticonvulsant Activity
A series of experiments evaluated the anticonvulsant effects of the compound using both MES and scMET models. The results showed significant protective effects against seizures with a therapeutic index suggesting a promising safety margin for further development .
Q & A
Basic: What are the key considerations for optimizing the synthetic route of this compound?
The synthesis involves fluorinated benzamide formation and trifluorinated hydroxy-phenylpropyl substituent coupling. Critical steps include:
- Precursor activation : Use of fluorinated benzoyl chloride for amide bond formation under anhydrous conditions.
- Stereochemical control : Achieving the desired 2-hydroxy configuration via chiral catalysts or kinetic resolution .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product from fluorinated byproducts.
Optimization parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C (amide coupling) | Minimizes side reactions |
| Solvent | Dichloromethane (DCM) or THF | Enhances solubility of intermediates |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates coupling efficiency |
Basic: Which analytical techniques are most reliable for confirming its structural integrity?
- NMR spectroscopy : ¹⁹F NMR resolves fluorine environments; ¹H NMR identifies hydroxy and phenyl protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (335.29 g/mol) and fragmentation patterns .
- X-ray crystallography : Validates stereochemistry and hydrogen-bonding networks (e.g., hydroxy group orientation) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Use isogenic cell lines (e.g., HEK293T) for consistent PI3K inhibition profiling .
- Purity thresholds : Ensure ≥95% purity via orthogonal methods (HPLC + elemental analysis) .
- Control compounds : Include RO2959 (a SOCE inhibitor) to benchmark off-target effects .
Advanced: What computational approaches predict its target engagement and mechanism of action (MOA)?
- Molecular docking : Screen against PI3Kγ (PDB ID: 6NT9) to assess binding affinity at the ATP pocket .
- Molecular dynamics (MD) : Simulate interactions of the trifluorophenyl group with hydrophobic residues (e.g., Val882) over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (fluorine vs. chlorine) with IC₅₀ values in kinase assays .
Advanced: How does the fluorine substitution pattern influence its pharmacokinetic (PK) properties?
| Substituent | Effect | Rationale |
|---|---|---|
| 2,6-Difluoro (benzamide) | ↑ Metabolic stability | Blocks cytochrome P450 oxidation |
| 3,3,3-Trifluoro (propyl) | ↑ Lipophilicity (logP ~2.8) | Enhances blood-brain barrier penetration |
| 2-Hydroxy (propyl) | ↓ Plasma protein binding | Polar group reduces albumin affinity |
| Fluorine atoms also improve bioavailability by reducing first-pass metabolism . |
Advanced: What strategies validate its interaction with phosphoinositide 3-kinase (PI3K) isoforms?
- Biochemical assays : Measure ATPase activity using malachite green phosphate detection (IC₅₀ ≤ 50 nM for PI3Kδ) .
- Cellular assays : Monitor AKT phosphorylation (Ser473) in Jurkat T-cells via Western blot .
- Structural biology : Co-crystallize with PI3Kγ to identify key hydrogen bonds (e.g., hydroxy group to Lys833) .
Advanced: How can researchers design SAR studies to improve its selectivity?
- Core modifications : Replace benzamide with pyridinamide to reduce hERG channel binding .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) at the phenylpropyl position to enhance PI3Kα affinity .
- Stereoisomer testing : Compare (R)- vs. (S)-hydroxy configurations using enantioselective synthesis .
Advanced: What in vitro models are appropriate for assessing its neuroprotective potential?
- α-Synuclein aggregation : Use SH-SY5Y cells transfected with A53T mutant synuclein; quantify fibril formation via thioflavin-T .
- Oxidative stress : Measure ROS levels in primary cortical neurons post-glutamate challenge .
- Blood-brain barrier (BBB) penetration : Employ MDCK-MDR1 monolayers to calculate permeability coefficients (Papp > 5 × 10⁻⁶ cm/s) .
Advanced: Which crystallographic techniques resolve its solid-state conformation?
- Single-crystal X-ray diffraction : Monoclinic P2₁/c space group (a=5.0479 Å, b=19.738 Å, c=9.2428 Å) confirms dihedral angles between aromatic rings .
- Hirshfeld surface analysis : Quantify F···H and O···H interactions contributing to lattice stability .
Advanced: How do formulation challenges impact its preclinical development?
- Solubility : Use lipid-based nanoemulsions (≤200 nm) to achieve >1 mg/mL in aqueous buffers .
- Stability : Protect the hydroxy group via lyophilization with trehalose (residual moisture <1%) .
- Toxicity screening : Assess hepatotoxicity in HepG2 cells (IC₅₀ > 10 µM) and cardiotoxicity in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
